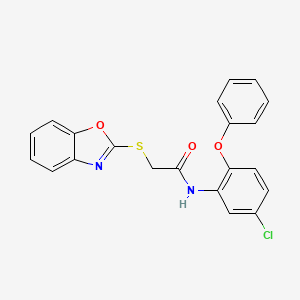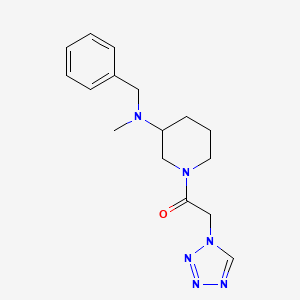![molecular formula C14H18ClNO2 B5977509 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5977509.png)
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine, also known as JZP-386, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JZP-386 is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has shown promising results in preclinical studies, and further research is being conducted to explore its potential applications in various fields.
作用机制
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine acts as a selective dopamine and norepinephrine reuptake inhibitor, which increases the availability of these neurotransmitters in the brain. This mechanism of action is responsible for its therapeutic effects in sleep disorders, as well as its potential as a chemotherapeutic agent. This compound also acts as a calcium channel blocker, which is responsible for its potential as a vasodilator and anti-hypertensive agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In sleep disorders, this compound has been shown to increase wakefulness and reduce excessive daytime sleepiness. In oncology, this compound has been shown to inhibit cancer cell growth and induce apoptosis. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve endothelial function.
实验室实验的优点和局限性
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has several advantages for lab experiments, including its high potency, selectivity, and specificity. However, this compound also has some limitations, including its complex synthesis process and potential toxicity at high doses.
未来方向
The potential therapeutic applications of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine are vast, and further research is needed to explore its full potential. Some future directions for research include:
1. Investigating the potential of this compound as a treatment for other sleep disorders, such as insomnia.
2. Exploring the potential of this compound as a chemotherapeutic agent in other types of cancer.
3. Investigating the potential of this compound as a treatment for hypertension and other cardiovascular diseases.
4. Studying the potential of this compound in other neurological disorders, such as Parkinson's disease and depression.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies. Its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases, make it an exciting area of research. Further studies are needed to explore its full potential and to determine its safety and efficacy in humans.
合成方法
The synthesis of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine involves a multi-step process that starts with the reaction of 2-chlorophenol with butyric anhydride to form 2-(2-chlorophenoxy)butyric acid. This acid is then converted to its corresponding acid chloride, which is then reacted with pyrrolidine to form the final product, this compound. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
科学研究应用
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has been extensively studied for its therapeutic potential in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, this compound has shown promising results in the treatment of sleep disorders, such as narcolepsy and cataplexy. In oncology, this compound has shown potential as a chemotherapeutic agent due to its ability to inhibit cancer cell growth. In cardiovascular diseases, this compound has shown potential as a vasodilator and anti-hypertensive agent.
属性
IUPAC Name |
2-(2-chlorophenoxy)-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-12(14(17)16-9-5-6-10-16)18-13-8-4-3-7-11(13)15/h3-4,7-8,12H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEMEDVEGHCKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-imidazol-4-ylmethyl)methylamine](/img/structure/B5977428.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5977433.png)
![5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5977437.png)

![2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5977453.png)

![7-(4-fluorobenzyl)-2-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977467.png)
![ethyl (3-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5977476.png)
![{2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5977482.png)
![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]methanamine](/img/structure/B5977487.png)
![N-(sec-butyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5977500.png)
![1-(1-piperidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclohexanecarboxamide](/img/structure/B5977510.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5977511.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5977518.png)